Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-thienyl)-4-quinolinecarboxylic acid with 3-methyl-2,4-thiophenedicarboxylic acid, followed by esterification with isopropanol under acidic conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene ring can interact with various enzymes, inhibiting their activity and contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
DIISOPROPYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE: A similar compound with a methyl group at a different position on the thiophene ring.
DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE: Another similar compound with slight variations in the substituents on the quinoline and thiophene rings.
Uniqueness
The unique combination of the quinoline and thiophene moieties in DIISOPROPYL 3-METHYL-5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O5S2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
dipropan-2-yl 3-methyl-5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H26N2O5S2/c1-14(2)33-26(31)22-16(5)23(27(32)34-15(3)4)36-25(22)29-24(30)18-13-20(21-11-8-12-35-21)28-19-10-7-6-9-17(18)19/h6-15H,1-5H3,(H,29,30) |
InChI Key |
NVVIDAUISSXVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)OC(C)C |
Origin of Product |
United States |
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